molecular formula C20H15NO2 B1203756 N-Hydroxy-N-(2-fluorenyl)benzamide CAS No. 3671-71-4

N-Hydroxy-N-(2-fluorenyl)benzamide

Cat. No.: B1203756
CAS No.: 3671-71-4
M. Wt: 301.3 g/mol
InChI Key: JGUPIJPEVJYUIN-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(2-fluorenyl)benzamide is an organic compound with the molecular formula C20H15NO2. It is known for its unique structure, which includes a fluorenyl group attached to a benzamide moiety through an N-hydroxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-(2-fluorenyl)benzamide typically involves the reaction of 2-fluorenylamine with benzoyl chloride in the presence of a base, followed by hydroxylation. The reaction conditions often include:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and industrial equipment .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-(2-fluorenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Hydroxy-N-(2-fluorenyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacological agent due to its unique structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(2-fluorenyl)benzamide involves its interaction with molecular targets through its N-hydroxy and benzamide functionalities. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • N-Hydroxy-N-(2-fluorenyl)acetamide
  • N-Hydroxy-N-(2-fluorenyl)formamide
  • N-Hydroxy-N-(2-fluorenyl)propionamide

Comparison: N-Hydroxy-N-(2-fluorenyl)benzamide is unique due to its benzamide moiety, which imparts distinct chemical and biological properties compared to its acetamide, formamide, and propionamide analogs. The presence of the benzamide group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-20(14-6-2-1-3-7-14)21(23)17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13,23H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUPIJPEVJYUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190174
Record name N-Hydroxy-N-(2-fluorenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3671-71-4
Record name N-Hydroxy-N-(2-fluorenyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-N-(2-fluorenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXY-N-2-FLUORENYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS2A8UW3HC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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